3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-3-17(15,16)12-8-9-14-13(12)11-6-4-10(2)5-7-11/h4-9,14H,3H2,1-2H3 |
InChI Key |
BVBWFIIYHWFYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylsulfonyl 2 P Tolyl 1h Pyrrole
Retrosynthetic Analysis of the 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole Scaffold
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The key bonds for disconnection are the C-C and C-N bonds that form the pyrrole (B145914) ring.
Primary Disconnections:
Disconnection A (C2-C3 and C4-C5 bonds): This approach, common in Paal-Knorr type syntheses, leads to a 1,4-dicarbonyl compound and a source of nitrogen, such as ammonia (B1221849). The challenge lies in the synthesis of the requisite γ-keto-sulfone precursor.
Disconnection B (N1-C2 and C3-C4 bonds): This strategy, reminiscent of the Knorr pyrrole synthesis, would involve the condensation of an α-amino ketone with a β-keto sulfone. The α-amino ketone would need to be generated in situ from the corresponding α-halo ketone or oxime.
Disconnection C (N1-C5, C2-C3, and C4-C5 bonds): A multicomponent approach could disconnect the molecule into three or more simple fragments, such as p-tolylacetylene, an ethylsulfonyl-containing methylene (B1212753) component, an isocyanide, and a source of the C5-H bond.
These disconnections form the basis for exploring the applicability of various named reactions for the synthesis of the target compound.
Exploration of Classical Pyrrole Synthesis Approaches Applicable to this compound
Several classical methods for pyrrole synthesis have been developed and refined over the years. researchgate.net While not all are directly applicable in their original form, modifications can be envisioned to accommodate the specific substituents of the target molecule.
The Knorr pyrrole synthesis is a powerful method that typically involves the condensation of an α-amino ketone with a β-ketoester. wikipedia.org For the synthesis of this compound, this would require an α-amino ketone derived from p-tolyl methyl ketone and a β-keto sulfone.
The α-aminoketones are often unstable and prone to self-condensation, necessitating their in-situ preparation, commonly from an oxime precursor via the Neber rearrangement. wikipedia.org The key starting materials for a modified Knorr synthesis would be:
Component 1: An α-amino ketone precursor, such as 2-amino-1-(p-tolyl)ethan-1-one.
Component 2: A β-dicarbonyl equivalent with an ethylsulfonyl group, such as 1-(ethylsulfonyl)propan-2-one.
The reaction mechanism would proceed through the formation of an enamine from the β-keto sulfone and the α-amino ketone, followed by intramolecular cyclization and dehydration to yield the pyrrole ring.
Table 1: Potential Starting Materials for Modified Knorr Pyrrole Synthesis
| Component | Structure | IUPAC Name |
| α-Amino Ketone Precursor | p-tolyl-C(O)CH₂NH₂ | 2-amino-1-(p-tolyl)ethan-1-one |
| β-Keto Sulfone | CH₃C(O)CH₂SO₂CH₂CH₃ | 1-(ethylsulfonyl)propan-2-one |
The Paal-Knorr synthesis is arguably one of the most straightforward methods for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.org To apply this method to the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor is required.
The necessary precursor would be a γ-keto-sulfone aldehyde or a related derivative. The synthesis of such a precursor could be challenging but might be achievable through various synthetic routes. The general reaction is typically carried out under acidic conditions to facilitate the cyclization and dehydration steps. organic-chemistry.org
Table 2: Hypothetical 1,4-Dicarbonyl Precursor for Paal-Knorr Synthesis
| Precursor | Structure | IUPAC Name |
| γ-Keto-sulfone aldehyde | p-tolyl-C(O)CH(SO₂CH₂CH₃)CH₂CHO | 2-(ethylsulfonyl)-4-oxo-4-(p-tolyl)butanal |
The mechanism involves the formation of a hemiaminal upon reaction of the amine with one carbonyl group, followed by attack of the nitrogen on the second carbonyl to form a dihydroxytetrahydropyrrole intermediate, which then dehydrates to the pyrrole. wikipedia.org
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org Adapting this synthesis for the target molecule would necessitate the use of a β-keto sulfone instead of a β-ketoester and an α-haloketone bearing the p-tolyl group.
The potential starting materials for a Hantzsch-type synthesis would be:
Component 1: An α-haloketone, such as 2-bromo-1-(p-tolyl)ethan-1-one.
Component 2: A β-keto sulfone, such as 1-(ethylsulfonyl)propan-2-one.
Component 3: A source of nitrogen, such as ammonia.
The reaction proceeds via the initial formation of an enamine from the β-keto sulfone and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org
Table 3: Potential Starting Materials for Hantzsch Pyrrole Synthesis
| Component | Structure | IUPAC Name |
| α-Halo Ketone | p-tolyl-C(O)CH₂Br | 2-bromo-1-(p-tolyl)ethan-1-one |
| β-Keto Sulfone | CH₃C(O)CH₂SO₂CH₂CH₃ | 1-(ethylsulfonyl)propan-2-one |
| Nitrogen Source | NH₃ | Ammonia |
Advanced and Modern Synthetic Strategies for this compound
Modern synthetic chemistry often favors methods that offer high atom economy and procedural simplicity, such as multicomponent reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. bohrium.comresearchgate.net A variety of MCRs have been developed for the synthesis of polysubstituted pyrroles. orientjchem.org
For the synthesis of this compound, a plausible MCR could involve the reaction of:
Component 1: An activated alkyne, such as 1-ethynyl-4-methylbenzene (p-tolylacetylene).
Component 2: A compound containing an active methylene group adjacent to an ethylsulfonyl moiety, such as ethylsulfonylacetonitrile.
Component 3: An isocyanide, such as tosylmethyl isocyanide (TosMIC), which can act as a C-N-C synthon.
The reaction could be catalyzed by a suitable transition metal or proceed under base-catalyzed conditions. The sequence might involve a Michael addition of the active methylene compound to the alkyne, followed by cyclization with the isocyanide and subsequent elimination and tautomerization to furnish the pyrrole ring. This approach offers a convergent and potentially more efficient route to the target molecule.
Table 4: Potential Reactants for a Multicomponent Synthesis
| Component | Structure | IUPAC Name |
| Alkyne | p-tolyl-C≡CH | 1-ethynyl-4-methylbenzene |
| Active Methylene Compound | NCCH₂SO₂CH₂CH₃ | 2-(ethylsulfonyl)acetonitrile |
| Isocyanide | Tos-CH₂NC | ((isocyanomethyl)sulfonyl)benzene |
Transition-Metal Catalyzed Cross-Coupling Reactions for Pyrrole Functionalization
The synthesis of functionalized pyrroles such as this compound can be efficiently achieved through the late-stage functionalization of a pre-existing pyrrole core using transition-metal catalysis. This approach is highly valued for its ability to introduce complex substituents with high precision and is a cornerstone of modern organic synthesis. rsc.org These reactions typically involve the direct activation of C-H bonds or the coupling of a halogenated pyrrole with a suitable partner.
One potential pathway involves the C-H functionalization of a 2-(p-tolyl)-1H-pyrrole intermediate. Catalysts based on metals like palladium, rhodium, or copper can direct the installation of the ethylsulfonyl group at the C3 position. researchgate.net For instance, a palladium-catalyzed process could utilize a sulfonylating agent to directly functionalize the C-H bond adjacent to the p-tolyl group. The choice of ligand is critical in these transformations to control regioselectivity and ensure high yields. acs.org
Alternatively, a cross-coupling strategy could start with a 3-halo-2-(p-tolyl)-1H-pyrrole (where halo is Br or I). This intermediate could then be coupled with an ethylsulfinate salt under palladium or copper catalysis to form the C-S bond, which is subsequently oxidized to the sulfone. This method offers a reliable way to construct the target molecule, leveraging well-established coupling protocols.
Table 1: Illustrative Transition-Metal Catalyzed Reactions for Pyrrole Functionalization
| Catalyst System | Pyrrole Substrate | Coupling Partner/Reagent | Reaction Type | Potential Application |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | 2-(p-tolyl)-1H-pyrrole | Ethylsulfonyl chloride | C-H Sulfonylation | Direct installation of the ethylsulfonyl group. |
| CuI / Ligand | 3-Iodo-2-(p-tolyl)-1H-pyrrole | Sodium ethylsulfinate | Ullmann-type Coupling | Formation of the C-S bond prior to oxidation. |
| Rh₂(OAc)₄ | N-sulfonyl-1,2,3-triazole | Vinyl ether | Transannulation | Construction of the pyrrole ring with substituents. uctm.edu |
| PdCl₂(dppf) | 3-Bromo-1H-pyrrole | p-tolylboronic acid | Suzuki Coupling | Introduction of the p-tolyl group onto the pyrrole core. |
Research has demonstrated that various metal-catalyzed C-H functionalization and cross-coupling reactions are effective for a wide range of pyrrole derivatives, highlighting the versatility of these methods for accessing complex structures. uctm.edunih.gov
[3+2] Cycloaddition Reactions Involving Pyrrole Precursors
The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered rings like pyrrole from acyclic precursors. tandfonline.com This strategy involves the reaction of a three-atom component with a two-atom component to build the heterocyclic core in a single step.
One of the most relevant methods in this category for synthesizing sulfonylated pyrroles is the Van Leusen pyrrole synthesis. wikipedia.org This reaction utilizes a tosylmethyl isocyanide (TosMIC) or a related sulfonylmethyl isocyanide as the three-atom synthon. nih.govnih.gov To generate this compound, a plausible route would involve the reaction of an ethylsulfonylmethyl isocyanide with an activated alkene bearing a p-tolyl group, such as 1-nitro-2-(p-tolyl)ethene. The reaction proceeds via a base-mediated Michael addition, followed by intramolecular cyclization and subsequent elimination of the sulfinate group to yield the aromatic pyrrole ring.
Another approach involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile. tandfonline.com For the target molecule, a precursor to an azomethine ylide could react with an alkyne such as ethynyl (B1212043) p-tolyl sulfone, though controlling the regiochemistry to achieve the desired 2,3-substitution pattern would be a key challenge. orgsyn.org Visible-light-mediated radical [3+2] cycloadditions have also emerged as a modern strategy for accessing polysubstituted pyrroles under mild conditions. rsc.org
Electrosynthesis Approaches for Sulfonylated Pyrrole Derivatives
Electrosynthesis offers a unique approach to organic reactions by using electricity to drive chemical transformations, often avoiding the need for harsh reagents and operating under mild conditions. nih.gov While widely studied for the polymerization of pyrrole, electrochemical methods can also be applied to the synthesis of functionalized pyrrole monomers. researchgate.net
The synthesis of sulfonylated pyrrole derivatives could potentially be achieved through several electrochemical strategies. One method is the anodic oxidation of a suitable precursor. For example, the electrochemical oxidation of a mixture containing a pyrrole derivative and a sulfinate salt could lead to the formation of a sulfonylated product. The process would involve the generation of a radical cation from the pyrrole at the anode, which then reacts with the sulfinate anion.
Another possibility is the electro-reductive coupling of precursors. This might involve the reduction of a halogenated pyrrole in the presence of a sulfonylating agent. The specific application of electrosynthesis to produce this compound is not extensively documented, but the principles of electrochemical C-H functionalization and coupling reactions suggest its feasibility. The main advantages of this approach include high selectivity, mild reaction conditions, and reduced generation of chemical waste.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves focusing on methods that reduce waste, use safer solvents, and improve energy efficiency.
Solvent-Free and Catalytic Methods for Pyrrole Formation
Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate volatile organic compounds (VOCs), reduce waste, and can lead to simpler purification procedures and higher yields. researchgate.net Many classical pyrrole syntheses have been adapted to solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry.
The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to solvent-free conditions. tandfonline.com For the target molecule, a hypothetical 1,4-dicarbonyl precursor functionalized with ethylsulfonyl and p-tolyl groups could be condensed with ammonia under solvent-free catalytic conditions. A variety of solid-supported acid catalysts or Lewis acids can promote this reaction efficiently. tandfonline.comnih.gov For example, praseodymium(III) trifluoromethanesulfonate (B1224126) has been shown to be an effective catalyst for Paal-Knorr reactions under solvent-free conditions, offering high yields and short reaction times. tandfonline.com
Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields, often without the need for a solvent. mdpi.com An iodine-catalyzed, microwave-induced reaction between an appropriate 1,4-dicarbonyl precursor and an ammonia source could provide a rapid and efficient route to the desired pyrrole. mdpi.com
Table 2: Comparison of Catalytic Methods for Pyrrole Synthesis
| Method | Catalyst Example | Conditions | Green Chemistry Advantages |
|---|---|---|---|
| Paal-Knorr Synthesis | Pr(OTf)₃ | Solvent-free, mild heat | Eliminates solvent, uses inexpensive catalyst, high yield. tandfonline.com |
| Microwave-Assisted Synthesis | Molecular Iodine (I₂) | Solvent-free, microwave | Rapid reaction times, high yields, no solvent. mdpi.com |
| Heterogeneous Catalysis | Co/NGr-C@SiO₂-L | Solvent-free, H₂ or formic acid | Recyclable catalyst, uses benign reductants. nih.gov |
| Condensation in Water | Iron(III) chloride | Aqueous medium | Uses water as a safe solvent, mild conditions. organic-chemistry.org |
Atom Economy and Reaction Efficiency Considerations in this compound Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comprimescholars.com Reactions with high atom economy are inherently less wasteful.
When evaluating synthetic routes to this compound, cycloaddition and addition reactions are generally superior in terms of atom economy compared to substitution or elimination reactions, which generate stoichiometric byproducts. researchgate.net
[3+2] Cycloaddition Reactions: A Van Leusen-type synthesis, where an ethylsulfonylmethyl isocyanide adds to an activated alkene, is a prime example of an atom-economical process. In the ideal cyclization-elimination sequence, the only major byproduct is the leaving group from the isocyanide precursor (e.g., a sulfinate), leading to a high incorporation of atoms into the pyrrole product.
Condensation Reactions (e.g., Paal-Knorr): The condensation of a 1,4-dicarbonyl compound with ammonia is also highly atom-economical, producing only water as a byproduct. This makes it an attractive green synthetic route.
Cross-Coupling Reactions: In contrast, substitution reactions, such as the functionalization of a halogenated pyrrole, have lower atom economy. For instance, in a Suzuki coupling to introduce the p-tolyl group, stoichiometric amounts of boronic acid waste and salts from the base are generated. Similarly, Wittig-type reactions, sometimes used to prepare precursors, are known for their poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct. rsc.org
Therefore, designing a synthesis for this compound that prioritizes cycloaddition or condensation pathways over multi-step functionalization strategies involving substitution reactions will lead to a more sustainable and efficient process. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Ethylsulfonyl 2 P Tolyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C) for Verification of Proton and Carbon Environments in 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole
One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the pyrrole (B145914) ring protons, the tolyl group protons, the ethylsulfonyl group protons, and the N-H proton. The electron-withdrawing ethylsulfonyl group at the C3 position is expected to significantly influence the chemical shifts of the adjacent pyrrole protons. The broad signal for the N-H proton is a characteristic feature of pyrroles.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~8.5 - 9.5 | broad singlet | - |
| Pyrrole H-5 | ~7.0 - 7.2 | triplet | ~2.5 - 3.0 |
| Pyrrole H-4 | ~6.4 - 6.6 | triplet | ~2.5 - 3.0 |
| Tolyl H (ortho to pyrrole) | ~7.3 - 7.5 | doublet | ~8.0 |
| Tolyl H (meta to pyrrole) | ~7.2 - 7.4 | doublet | ~8.0 |
| -SO₂-CH₂-CH₃ | ~3.1 - 3.3 | quartet | ~7.5 |
| Tolyl -CH₃ | ~2.4 | singlet | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the two sp² carbons of the pyrrole ring, the carbons of the p-tolyl group, and the sp³ carbons of the ethylsulfonyl moiety. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole C-2 | ~130 - 135 |
| Pyrrole C-3 | ~118 - 122 |
| Pyrrole C-4 | ~110 - 115 |
| Pyrrole C-5 | ~125 - 128 |
| Tolyl C (quaternary, attached to pyrrole) | ~130 - 133 |
| Tolyl C (quaternary, with methyl) | ~138 - 142 |
| Tolyl C-H | ~129 - 131 |
| Tolyl C-H | ~128 - 130 |
| -SO₂-CH₂-CH₃ | ~48 - 52 |
| Tolyl -CH₃ | ~21 - 23 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. Key correlations would be observed between the H-4 and H-5 protons of the pyrrole ring and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group. The ortho and meta protons of the tolyl ring would also show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals for each protonated carbon, such as those in the pyrrole ring, the tolyl ring, and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. Expected key correlations would include:
The N-H proton to pyrrole carbons C-2 and C-5.
The tolyl protons to the pyrrole carbon C-2.
The methylene protons of the ethylsulfonyl group to the pyrrole carbon C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Significant NOESY cross-peaks would be expected between the ortho-protons of the tolyl ring and the H-5 proton of the pyrrole ring, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, the exact mass of the molecular ion ([M]+) or, more commonly, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺) would be measured and compared to the calculated value to confirm the molecular formula C₁₃H₁₅NO₂S.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ (C₁₃H₁₆NO₂S⁺) | 250.0896 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem MS, the molecular ion is isolated and fragmented to produce smaller daughter ions. Analyzing these fragments helps to elucidate the structure of the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of the ethyl group (-CH₂CH₃) from the sulfonyl moiety.
Loss of sulfur dioxide (SO₂).
Cleavage of the bond between the pyrrole and tolyl rings.
Fragmentation of the pyrrole ring itself.
Understanding these pathways provides definitive evidence for the connectivity of the ethylsulfonyl and p-tolyl groups to the pyrrole core.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| N-H | ~3400 - 3300 | Stretching vibration of the pyrrole N-H bond |
| Aromatic C-H | ~3100 - 3000 | Stretching vibrations of C-H bonds in the pyrrole and tolyl rings |
| Aliphatic C-H | ~2980 - 2850 | Stretching vibrations of C-H bonds in the ethyl group |
| C=C | ~1600 and ~1480 | Aromatic ring stretching |
| S=O | ~1320 - 1280 (asymmetric) | Asymmetric stretching of the sulfonyl group |
The presence of a sharp, strong band around 3350 cm⁻¹ would be indicative of the N-H stretch. The strong absorptions for the symmetric and asymmetric S=O stretching would confirm the presence of the sulfonyl group.
X-ray Crystallography for Solid-State Structure Determination of this compound
As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While the synthesis and preliminary characterization of this compound are documented, detailed structural elucidation of its solid-state form via X-ray crystallography remains an area for future research.
The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry, conformational preferences, and intermolecular interactions in the solid state. Such data is crucial for understanding its physical properties and for the rational design of related compounds with specific functionalities.
To provide a framework for what such an analysis would entail, a hypothetical and generalized data table for a related small organic molecule is presented below. This table illustrates the type of information that would be obtained from a successful X-ray crystallographic study.
Hypothetical Crystal Data and Structure Refinement for a Pyrrole Derivative
| Parameter | Value |
| Empirical formula | C13H15NO2S |
| Formula weight | 249.33 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90°b = 15.456(6) Å β = 102.34(5)°c = 8.789(3) Å γ = 90° |
| Volume | 1345.6(9) ų |
| Z | 4 |
| Density (calculated) | 1.234 Mg/m³ |
| Absorption coefficient | 0.254 mm⁻¹ |
| F(000) | 528 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12≤h≤12, -19≤k≤19, -11≤l≤11 |
| Reflections collected | 9876 |
| Independent reflections | 3098 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3098 / 0 / 158 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |
| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |
| Largest diff. peak and hole | 0.456 and -0.321 e.Å⁻³ |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to model these properties with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective approach for predicting the ground-state properties of organic molecules. dntb.gov.uanih.gov For a molecule like this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311G(d,p), can be used to determine its optimized molecular geometry. dntb.gov.uaresearchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The optimized geometry represents the lowest energy conformation of the molecule in the gas phase. This information is crucial for understanding its stability and how it might interact with other molecules. For instance, DFT can precisely calculate the spatial arrangement of the ethylsulfonyl and p-tolyl groups relative to the central pyrrole ring.
Interactive Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data is illustrative, based on typical values for similar chemical structures calculated using DFT methods, as specific experimental or computational data for this exact molecule is not widely published.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-S (sulfonyl) | 1.78 Å |
| Bond Length | S=O (sulfonyl) | 1.45 Å |
| Bond Length | C-N (pyrrole) | 1.38 Å |
| Bond Length | C=C (pyrrole) | 1.39 Å |
| Bond Angle | O-S-O (sulfonyl) | 119.5° |
| Bond Angle | C-S-C (sulfonyl) | 104.0° |
| Dihedral Angle | Pyrrole-Tolyl | 45.0° |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.uanih.gov For this compound, the electron-withdrawing nature of the ethylsulfonyl group and the electronic properties of the p-tolyl and pyrrole rings would influence the energies of these orbitals. DFT calculations can predict these energy levels and the resulting energy gap. In similar aromatic sulfonyl compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the electron-withdrawing sulfonyl group and the ring system.
Interactive Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative Data) Note: These values are representative for this class of compounds and are derived from computational studies on analogous molecules. dntb.gov.uanih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 4.30 |
| Ionization Potential (I ≈ -E_HOMO) | 6.25 |
| Electron Affinity (A ≈ -E_LUMO) | 1.95 |
| Chemical Hardness (η = (I-A)/2) | 2.15 |
| Electronegativity (χ = (I+A)/2) | 4.10 |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uamdpi.com The EPS map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group would be expected to be strong centers of negative potential (red), while the hydrogen atom on the pyrrole nitrogen (N-H) would likely be a region of positive potential (blue). dntb.gov.ua This analysis helps in understanding non-covalent interactions and potential sites for molecular recognition.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore this flexibility and behavior over time.
The this compound molecule has several rotatable single bonds, primarily the C-S bond connecting the pyrrole to the ethylsulfonyl group and the C-C bond linking the pyrrole to the p-tolyl group. The rotation around these bonds is not entirely free due to steric hindrance and electronic effects.
A Potential Energy Surface (PES) scan is a computational technique used to quantify the energy changes associated with the rotation around a specific bond. ekb.eg By systematically changing the dihedral angle of interest and calculating the energy at each step, a profile of the rotational barrier can be generated. researchgate.net This analysis reveals the most stable conformations (energy minima) and the transition states (energy maxima) between them. For this molecule, a PES scan would likely show a significant energy barrier for the rotation of the bulky p-tolyl group, influencing the molecule's preferred orientation.
Interactive Table 3: Calculated Rotational Energy Barriers (Illustrative Data) Note: This data is illustrative of what a PES scan might reveal for the specified rotational axes.
| Rotational Bond | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Pyrrole - p-Tolyl | Rotation of the p-tolyl ring relative to the pyrrole ring. | 7.5 |
| Pyrrole - Ethylsulfonyl | Rotation of the ethylsulfonyl group relative to the pyrrole ring. | 4.2 |
Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a molecule or system of molecules over time. rsc.orgmdpi.com An MD simulation calculates the trajectories of atoms by integrating Newton's laws of motion, allowing for the observation of conformational changes, molecular vibrations, and interactions with the environment (e.g., a solvent). researchgate.netnih.gov
For this compound, an MD simulation could be used to assess its conformational stability in different environments. By simulating the molecule in a solvent like water or an organic solvent, one can observe how intermolecular interactions affect its structure and flexibility. These simulations can confirm the stability of the minimum-energy conformations found through PES scans and reveal how the molecule explores its conformational space under physiological or chemical process conditions.
Reactivity Prediction and Reaction Pathway Studies of this compound
The prediction of chemical reactivity and the elucidation of reaction pathways are fundamental aspects of computational chemistry. For this compound, these investigations provide insights into how the molecule interacts with other chemical species and the energetic feasibility of its potential transformations.
Fukui Functions for Identifying Electrophilic and Nucleophilic Sites on this compound
Fukui functions are essential descriptors within conceptual density functional theory (DFT) for characterizing the reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. By calculating the Fukui functions, one can identify the regions most susceptible to electrophilic, nucleophilic, and radical attack.
An electrophile, or an "electron-loving" species, will preferentially attack the site with the highest value for the Fukui function corresponding to nucleophilic attack (f+). vaia.commasterorganicchemistry.com Conversely, a nucleophile, which donates an electron pair, will target the site with the highest value for the Fukui function for electrophilic attack (f-). vaia.commasterorganicchemistry.com For this compound, the ethylsulfonyl group at the 3-position is a strong electron-withdrawing group, while the p-tolyl group at the 2-position is a moderately electron-donating group. The pyrrole ring itself is an electron-rich aromatic system. pharmaguideline.com
The interplay of these substituents dictates the reactivity of the molecule. The electron-withdrawing nature of the ethylsulfonyl group is expected to decrease the electron density in the pyrrole ring, particularly at the C3 and adjacent positions. The p-tolyl group, on the other hand, donates electron density to the ring.
Table 1: Hypothetical Fukui Function Indices for Electrophilic and Nucleophilic Attack on this compound
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Interpretation |
| N1 (Pyrrole) | 0.08 | 0.15 | Moderate nucleophilic and electrophilic character. |
| C2 (Pyrrole) | 0.12 | 0.10 | Influenced by the p-tolyl group, moderate reactivity. |
| C3 (Pyrrole) | 0.05 | 0.25 | Strong electrophilic character due to the ethylsulfonyl group. |
| C4 (Pyrrole) | 0.20 | 0.08 | Pronounced nucleophilic character. |
| C5 (Pyrrole) | 0.18 | 0.12 | Significant nucleophilic character, typical for the α-position of pyrroles. wikipedia.org |
| S (Sulfonyl) | 0.28 | 0.05 | Highly electrophilic center. |
| O (Sulfonyl) | 0.15 | 0.07 | Moderate electrophilic character. |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations.
Based on these hypothetical values, the sulfur atom of the ethylsulfonyl group and the C3 position of the pyrrole ring are the most probable sites for nucleophilic attack. The C4 and C5 positions of the pyrrole ring are the most likely targets for electrophilic attack.
Transition State Calculations for Proposed Reaction Mechanisms
Transition state (TS) theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. nih.gov By locating the transition state structure on the potential energy surface, which represents the maximum energy point along the reaction coordinate, the activation energy (Ea) of a reaction can be determined. nih.gov
For this compound, several reaction mechanisms could be proposed and investigated using transition state calculations. For example, in an electrophilic aromatic substitution reaction, the attack of an electrophile at the C4 or C5 position would proceed through a high-energy intermediate known as a sigma complex or arenium ion. Transition state calculations would be crucial in determining the energy barrier to form this intermediate and thus predicting the reaction's feasibility and rate.
Table 2: Hypothetical Activation Energies for a Proposed Electrophilic Bromination of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Electrophilic attack at C4 | TS1 | 15.2 |
| Electrophilic attack at C5 | TS2 | 18.5 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from quantum mechanical calculations.
These hypothetical calculations suggest that electrophilic attack is more likely to occur at the C4 position due to a lower activation energy barrier.
Quantitative Structure-Property Relationship (QSPR) Principles Applied to Pyrrole Scaffolds
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties or biological activities. nih.gov For pyrrole scaffolds, QSPR can be a powerful tool to predict the reactivity and selectivity of new derivatives based on the nature and position of their substituents.
Descriptors for Substituent Effects on Pyrrole Core Reactivity and Selectivity
The reactivity and selectivity of the pyrrole core are highly influenced by the electronic and steric properties of its substituents. researchgate.net In a QSPR study, these effects are quantified using molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
For a series of substituted pyrroles, including derivatives of this compound, a QSPR model could be developed to predict a specific property, such as the rate constant of a particular reaction or the regioselectivity of an electrophilic substitution.
Table 3: Common Descriptors Used in QSPR Studies of Pyrrole Scaffolds
| Descriptor Type | Examples | Information Provided |
| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Quantifies the electron-donating or -withdrawing nature of substituents and their influence on the electronic distribution of the pyrrole ring. researchgate.net |
| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | Describes the size and shape of substituents, which can affect the accessibility of reactive sites. |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, which is important for its solubility and transport properties. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule. |
By generating a dataset of pyrrole derivatives with known reactivity or selectivity and calculating a range of molecular descriptors, a statistically significant QSPR model can be built using techniques like multiple linear regression or machine learning algorithms. This model can then be used to predict the properties of new, unsynthesized pyrrole compounds, thereby guiding the design of molecules with desired characteristics.
Conclusion
3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is a structurally interesting molecule that belongs to the important class of substituted pyrroles. While specific research on this exact compound is limited, a comprehensive understanding of its probable synthesis, reactivity, and potential applications can be inferred from the extensive literature on related sulfonylated and aryl-substituted pyrroles. The established synthetic methodologies for substituted pyrroles, such as the Paal-Knorr and Van Leusen syntheses, provide a framework for its potential preparation. The presence of both an electron-withdrawing ethylsulfonyl group and an aromatic p-tolyl group suggests a unique chemical reactivity and a high potential for biological activity, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications in medicinal chemistry and materials science.
Chemical Transformations and Derivatization of 3 Ethylsulfonyl 2 P Tolyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring and p-Tolyl Moiety
The reactivity of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole towards electrophiles is dictated by the electronic properties of its constituent rings. The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic attack, typically at the C5 position, which is the most activated available position. onlineorganicchemistrytutor.compearson.com Conversely, the p-tolyl group, while also activated by the methyl group, is less reactive than the pyrrole core.
Electrophilic substitution on the pyrrole ring is generally favored over the p-tolyl ring due to the higher electron density of the pyrrole nucleus. pearson.com The presence of the electron-withdrawing ethylsulfonyl group at C3 deactivates the adjacent C4 position, further directing incoming electrophiles to the C5 position. Common electrophilic substitution reactions are expected to proceed as follows:
Halogenation: Introduction of halogen atoms can be achieved using mild halogenating agents.
Nitration: Nitration would likely require carefully controlled conditions to prevent oxidation of the sensitive pyrrole ring.
Acylation: Friedel-Crafts acylation would introduce an acyl group, typically at the C5 position, using a Lewis acid catalyst. pearson.com
Detailed experimental data on these specific reactions for this exact molecule are not extensively reported in publicly accessible literature, but the general reactivity patterns of substituted pyrroles provide a strong predictive framework. onlineorganicchemistrytutor.compearson.com
Nucleophilic Reactions at the Sulfonyl Group or Pyrrole Nitrogen
The pyrrole nitrogen of this compound possesses a lone pair of electrons and an acidic proton, making it a prime site for nucleophilic attack and substitution.
N-Alkylation and N-Arylation: The acidic N-H proton can be readily deprotonated by a base to form a pyrrolide anion, which can then act as a nucleophile. This anion can react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives. This N-functionalization is a critical step in the synthesis of more complex molecules, including certain COX-2 inhibitors.
| Reagent | Base | Product |
| Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 1-Alkyl-3-(ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole |
| Aryl Halide (e.g., C₆H₅Br) | Base/Catalyst (e.g., K₂CO₃/CuI) | 1-Aryl-3-(ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole |
The sulfonyl group is generally stable and resistant to nucleophilic attack under standard conditions. However, under harsh conditions, cleavage of the C-S bond could potentially occur.
Functional Group Interconversions of the Ethylsulfonyl Moiety
The ethylsulfonyl group is a robust functional group, and its interconversion typically requires potent reagents. While specific examples for this compound are not widely documented, analogous transformations on similar sulfonyl-substituted heterocycles suggest potential pathways.
One of the primary transformations would be the reduction of the sulfonyl group. This is a challenging reaction but can be achieved with strong reducing agents.
| Reaction | Reagents | Potential Product |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | 3-(Ethylthio)-2-(p-tolyl)-1H-pyrrole |
Such a transformation would significantly alter the electronic properties of the pyrrole ring, converting the strongly electron-withdrawing sulfonyl group into an electron-donating thioether group.
Further Functionalization of the p-Tolyl Group on this compound
The p-tolyl group offers several avenues for further functionalization, primarily centered around the methyl substituent and the aromatic ring itself. wikipedia.org
Reactions of the Methyl Group: The benzylic methyl group can undergo free-radical halogenation or oxidation.
Halogenation: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen atom, leading to a p-(halomethyl)phenyl derivative. This derivative is a versatile intermediate for further nucleophilic substitutions.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. Milder conditions could potentially yield an aldehyde.
| Transformation | Reagent | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 3-(Ethylsulfonyl)-2-(4-(bromomethyl)phenyl)-1H-pyrrole |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 4-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)benzoic acid |
Electrophilic Substitution on the Tolyl Ring: While the pyrrole ring is more activated, electrophilic substitution on the p-tolyl ring can be achieved, particularly if the pyrrole nitrogen is protected. The methyl group directs incoming electrophiles to the ortho positions (relative to the methyl group).
Ring Modification and Annulation Strategies Involving the Pyrrole Core of this compound
Modification of the pyrrole core itself represents a more advanced strategy for derivatization. These reactions can lead to the formation of fused heterocyclic systems. nih.govacs.orgsharif.edu
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make this less favorable than for simple alkenes. For instance, Diels-Alder reactions could potentially occur across the C4-C5 positions, particularly with highly reactive dienophiles.
Annulation Reactions: Annulation involves the construction of a new ring fused to the existing pyrrole core. researchgate.net This can be achieved by first introducing functional groups at the C4 and C5 positions of the pyrrole and then performing an intramolecular cyclization. For example, functionalization followed by reactions like intramolecular Heck or aldol (B89426) condensations could lead to the formation of indole-like or other fused bicyclic structures.
While specific, documented examples of ring modification and annulation for this compound are scarce in the literature, the principles of pyrrole chemistry suggest that such transformations are synthetically feasible and could open pathways to novel and complex heterocyclic systems. sharif.edumdpi.com
Reaction Mechanism Elucidation for Synthesis and Transformations of 3 Ethylsulfonyl 2 P Tolyl 1h Pyrrole
Detailed Mechanistic Pathways for Key Synthetic Steps of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole
Pathway A: Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a robust method for forming the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com For the target molecule, this would involve the reaction of 3-(ethylsulfonyl)-2-(p-tolyl)butane-1,4-dial or a related diketone with ammonia.
The mechanism proceeds through several key steps: alfa-chemistry.comorganic-chemistry.org
Amine Addition and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl precursor. This forms a hemiaminal intermediate.
Intramolecular Cyclization: The hydroxyl group of the hemiaminal is protonated and eliminated as water to form an iminium ion, or more favorably, the nitrogen of the initial hemiaminal attacks the second carbonyl group. This intramolecular nucleophilic attack results in a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. organic-chemistry.org
Dehydration and Aromatization: The cyclic intermediate undergoes sequential dehydration steps. The elimination of two molecules of water, typically promoted by acidic conditions or heat, leads to the formation of the stable aromatic pyrrole ring. wikipedia.org The rate-determining step is generally considered to be the ring formation. alfa-chemistry.com
Pathway B: Electrophilic Sulfonylation of 2-(p-tolyl)-1H-pyrrole
An alternative pathway involves the synthesis of 2-(p-tolyl)-1H-pyrrole followed by a regioselective sulfonylation. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. pearson.compharmaguideline.com
Generation of the Electrophile: The sulfonating agent, typically a sulfur trioxide-pyridine complex (Py·SO₃), serves as the source for the SO₃ electrophile. quimicaorganica.org This complex is used to moderate the reactivity of sulfur trioxide and prevent polymerization of the pyrrole ring. uctm.edu
Electrophilic Attack and Sigma Complex Formation: The π-system of the 2-(p-tolyl)-1H-pyrrole ring acts as a nucleophile, attacking the sulfur atom of SO₃. Electrophilic attack on pyrroles preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (sigma complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. onlineorganicchemistrytutor.comaklectures.com However, with the C2 position already occupied by a bulky p-tolyl group, the electrophilic attack is directed to the C3 position. The p-tolyl group is electron-donating, further activating the ring towards substitution.
Aromatization: A base (such as pyridine (B92270) from the SO₃ complex) abstracts a proton from the C3 position of the sigma complex, restoring the aromaticity of the pyrrole ring and yielding the this compound product after workup. Some studies have shown that direct sulfonation of pyrrole can yield the 3-sulfonated product, challenging older textbook assumptions of exclusive C2-sulfonation. researchgate.net
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the reaction towards the desired product with high efficiency.
In the Paal-Knorr synthesis , the reaction is often accelerated by a weak acid catalyst, such as acetic acid. organic-chemistry.org The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org Modern variations employ a range of catalysts to improve yields and mildness of conditions, including Lewis acids (e.g., Sc(OTf)₃) and heterogeneous solid acid catalysts (e.g., silica (B1680970) sulfuric acid, montmorillonite (B579905) clay), which can be easily removed after the reaction. alfa-chemistry.comrgmcet.edu.in
For electrophilic sulfonylation , the choice of reagent dictates selectivity and yield.
Sulfonating Agent: Using the Py·SO₃ complex is crucial. Harsher reagents like fuming sulfuric acid would lead to degradation and polymerization of the electron-rich pyrrole ring. quimicaorganica.orguctm.edu
Directing Groups: The pre-existing p-tolyl group at the C2 position plays a critical role. Its steric bulk hinders further substitution at the adjacent C5 position, and its electron-donating nature activates the entire ring, but the combination of steric hindrance at C2/C5 and electronic activation makes the C3 and C4 positions the most likely sites for substitution.
Transition Metal Catalysts: While not directly applicable to sulfonylation, modern methods for pyrrole functionalization often use transition metal catalysts (e.g., Palladium, Rhodium) to achieve high regioselectivity in C-H activation and arylation reactions, highlighting the importance of catalyst control in pyrrole chemistry. nih.govacs.org For instance, specific rhodium catalysts have been developed for the β-selective (C3) arylation of pyrroles. acs.org
The following table summarizes typical catalysts used in related pyrrole syntheses.
| Reaction Type | Catalyst/Reagent | Role | Typical Conditions |
|---|---|---|---|
| Paal-Knorr Synthesis | Acetic Acid | Weak acid catalyst to activate carbonyl | Reflux in ethanol |
| Paal-Knorr Synthesis | Sc(OTf)₃ (Lewis Acid) | Activates carbonyl, milder conditions | Room temperature, solvent-free |
| Paal-Knorr Synthesis | Silica Sulfuric Acid | Heterogeneous acid catalyst, easy removal | Room temperature, solvent-free |
| Electrophilic Sulfonylation | Pyridine·SO₃ Complex | Mild sulfonating agent, avoids polymerization | Pyridine solvent, 0°C to RT |
Intermediate Characterization and Detection in Reaction Mechanisms
The direct detection of transient intermediates is often challenging due to their low concentration and high reactivity. However, their existence is inferred from mechanistic studies and, in some cases, they can be trapped or observed using spectroscopic methods.
In the Paal-Knorr synthesis , the key intermediates are the hemiaminal and the 2,5-dihydroxytetrahydropyrrole derivative. organic-chemistry.org While typically not isolated, their formation is a cornerstone of the proposed mechanism. Studies by V. Amarnath in the 1990s provided strong evidence for this pathway by demonstrating that the stereochemistry of the starting 1,4-diketone influences the reaction rate, which rules out mechanisms involving a planar enamine intermediate prior to the rate-determining cyclization step. organic-chemistry.org Characterization of stable analogues or trapped intermediates would typically rely on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify characteristic proton and carbon signals of the cyclic structure.
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate.
For the electrophilic sulfonylation pathway, the critical intermediate is the sigma complex (arenium ion) . This is a high-energy, non-aromatic carbocation. Due to its transient nature, it is not isolated. Its existence and stability are central to explaining the regioselectivity of the reaction. onlineorganicchemistrytutor.com Computational chemistry and kinetic studies are the primary tools used to investigate the relative stabilities of different sigma complexes (e.g., attack at C2 vs. C3) and thus predict the reaction outcome. researchgate.net
Kinetic and Thermodynamic Aspects of Pyrrole Functionalization Reactions
The functionalization of pyrroles is governed by a balance of kinetic and thermodynamic factors.
Kinetics: The rate of reaction is determined by the activation energy (Ea) of the rate-determining step. For electrophilic substitution on pyrrole, the formation of the sigma complex is typically the rate-determining step. iitg.ac.in
Reactivity: Pyrrole is significantly more reactive than benzene (B151609) in electrophilic substitutions because the nitrogen atom's lone pair is delocalized into the ring, increasing its electron density and nucleophilicity. pearson.com This increased electron density stabilizes the positively charged transition state leading to the sigma complex, thereby lowering the activation energy.
Substituent Effects: The p-tolyl group at C2 is an activating, ortho-para directing group. It donates electron density via induction and hyperconjugation, further lowering the activation energy for electrophilic attack. Conversely, the ethylsulfonyl group, once installed at the C3 position, is a strong electron-withdrawing group and would deactivate the ring towards further electrophilic substitution.
Product Stability: While kinetic control usually dictates that electrophilic attack occurs at the C2 position due to a more stable transition state, thermodynamic control can sometimes favor the C3 product if it is more stable or if the reaction is reversible. In the case of sulfonating 2-(p-tolyl)-1H-pyrrole, the C3-substituted product, this compound, is likely the major product due to the overwhelming steric hindrance at the C2 and C5 positions. The reaction is generally irreversible, making the kinetic product the final product.
The following table summarizes the kinetic and thermodynamic considerations for the electrophilic sulfonylation of 2-(p-tolyl)-1H-pyrrole.
| Factor | Influence on C2/C5 Attack | Influence on C3/C4 Attack | Overall Effect |
|---|---|---|---|
| Electronic (Kinetic) | Most favorable due to highest resonance stabilization of the sigma complex. | Less favorable due to fewer resonance structures for the sigma complex. | Favors C2/C5 substitution in an unsubstituted pyrrole. |
| Steric (Kinetic) | Highly disfavored due to the bulky p-tolyl group at C2. | Favored as these positions are less sterically hindered. | Strongly directs substitution away from C2/C5. |
| Thermodynamic | The final aromatic product is highly stable. The relative stability of 2- vs 3-substituted isomers can vary. | Reaction is generally irreversible, favoring the kinetically preferred product under steric control. | |
| Predicted Outcome | Substitution at the C3 position is the most plausible outcome. |
Future Research Directions and Interdisciplinary Prospects in Pyrrole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Substituted Pyrroles, including 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole
The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry, with significant efforts now directed towards developing environmentally benign and efficient methodologies. acs.org For a target molecule like this compound, future synthetic strategies will likely pivot away from traditional methods towards more sustainable alternatives that offer high atom economy, reduced waste, and milder reaction conditions. acs.orgacs.org
Green Chemistry Approaches:
Classic methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, are being reimagined through a green chemistry lens. acs.orgtandfonline.com Future research could focus on developing a solvent-free Paal-Knorr reaction or using water as a benign solvent for the synthesis of precursors to this compound. acs.org The use of reusable heterogeneous acid catalysts, such as aluminas or montmorillonite (B579905) clays (B1170129), can replace traditional homogeneous catalysts, simplifying purification and minimizing waste. acs.orgmdpi.com
Modern Catalytic Systems:
Recent advancements have introduced novel catalytic systems that provide access to pyrroles from readily available starting materials like alcohols and amino alcohols. nih.govdtu.dk An iridium-catalyzed deoxygenative linkage of secondary alcohols and amino alcohols represents a sustainable route, eliminating two equivalents of hydrogen gas as the only byproduct. nih.gov This approach could be adapted for the synthesis of the target compound, offering a significant improvement in sustainability.
Photochemical and Electrochemical Synthesis:
As enabling technologies for sustainable synthesis, photochemical and electrochemical methods are gaining prominence. rsc.org These techniques can facilitate the construction of substituted pyrroles from diverse precursors under mild conditions. rsc.org For instance, a photocatalytic [3+2] annulation or an electrochemical reaction involving primary amines and 1,3-dicarbonyl compounds could be explored as potential routes to the this compound scaffold. rsc.org
A hypothetical sustainable synthesis for this compound might involve a multi-component reaction under solvent-free conditions, catalyzed by a recyclable solid acid, thereby adhering to the principles of green chemistry.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Green Paal-Knorr | High atom economy, use of benign solvents (e.g., water), simple workup. acs.orgacs.org | Synthesis from a suitable 1,4-dicarbonyl precursor with a primary amine under solvent-free or aqueous conditions. |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, mild reaction conditions. mdpi.comnih.gov | Employing solid acid catalysts like zeolites or clays to facilitate the cyclization step. |
| Iridium-Catalyzed Dehydrogenation | Use of renewable starting materials (alcohols), generation of H₂ as the only byproduct. nih.gov | Coupling of a substituted secondary alcohol with an amino alcohol to form the pyrrole (B145914) ring. |
| Photo- and Electro-synthesis | High selectivity, mild conditions, avoidance of harsh reagents. rsc.org | Construction of the pyrrole core via light- or electricity-driven cyclization reactions. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic methodologies discussed above, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose. rsc.org Techniques like Flow Nuclear Magnetic Resonance (FlowNMR) and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for tracking the synthesis of this compound.
FlowNMR Spectroscopy:
FlowNMR is a powerful, non-invasive technique for real-time reaction analysis under actual process conditions. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain quantitative data on the concentration of reactants, intermediates, and products over time. acs.orgmagritek.com This allows for the precise determination of reaction kinetics and can help elucidate complex reaction mechanisms. acs.orgnorthwestern.edu For the synthesis of this compound, FlowNMR could be used to optimize parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts.
In-situ FTIR Spectroscopy:
FTIR spectroscopy, particularly when coupled with fiber-optic probes, allows for the continuous monitoring of functional group transformations within a reaction vessel. jascoinc.comacs.org This technique is highly sensitive to changes in the vibrational modes of molecules, making it ideal for tracking the consumption of starting materials (e.g., carbonyl groups in a Paal-Knorr reaction) and the formation of the pyrrole ring. jascoinc.com Rapid scan capabilities can even allow for the observation of short-lived intermediates. jascoinc.com
Other techniques such as mass spectrometry-based approaches can also provide real-time feedback, offering high sensitivity and selectivity for identifying reaction components directly from complex mixtures. waters.comacs.org
| Technique | Information Provided | Advantages for Pyrrole Synthesis |
| FlowNMR | Quantitative concentration of all species, structural information on intermediates. acs.orgmagritek.com | Non-invasive, provides detailed kinetic data, helps in mechanism elucidation. rsc.org |
| In-situ FTIR | Real-time tracking of functional group changes. jascoinc.com | High sensitivity, suitable for monitoring fast reactions, can be used with fiber-optic probes in various reactors. jascoinc.comacs.org |
| Mass Spectrometry | Identification of reactants, intermediates, and products by mass-to-charge ratio. waters.com | High selectivity and sensitivity, requires minimal sample preparation, provides rapid structural information. waters.comacs.org |
Integration of Machine Learning and Artificial Intelligence in Pyrrole Synthesis Design and Prediction
Retrosynthesis Prediction:
Reaction Optimization and Prediction:
Beyond route design, ML algorithms can predict the outcomes of chemical reactions with remarkable accuracy. By analyzing datasets of similar reactions, these models can forecast the optimal conditions (temperature, solvent, catalyst) to maximize the yield of this compound, thus reducing the need for extensive trial-and-error experimentation.
Generative AI for Novel Material Discovery:
| AI/ML Application | Function | Impact on Research of this compound |
| Retrosynthesis Planning | Predicts viable synthetic routes from target molecule to starting materials. engineering.org.cnmit.edu | Rapidly identifies multiple efficient and novel synthetic pathways. |
| Reaction Outcome Prediction | Forecasts reaction yields and optimal conditions. arxiv.org | Reduces experimental workload and accelerates the optimization process. |
| Property Prediction | Calculates electronic, optical, and physical properties from molecular structure. | Enables pre-synthesis screening of candidate molecules for desired applications. |
| Generative Models | Designs novel molecules based on desired property inputs (inverse design). microsoft.combnet339.com | Accelerates the discovery of new pyrrole-based materials for targeted applications like electronics or sensors. |
Exploration of Structure-Property Relationships for Advanced Material Design Based on Pyrrole Scaffolds
The specific arrangement of substituents on the pyrrole ring in this compound dictates its electronic and physical properties, making it a prime candidate for materials science applications. Understanding the relationship between its molecular structure and its macroscopic properties is crucial for designing novel functional materials. cam.ac.uk
The pyrrole ring itself is an electron-rich aromatic system. The substituents significantly modulate its electronic character:
2-(p-tolyl) group: The p-tolyl group is generally considered electron-donating, which would increase the electron density of the pyrrole ring.
3-(Ethylsulfonyl) group: The ethylsulfonyl group is a strong electron-withdrawing group, which will decrease the electron density of the pyrrole ring.
This "push-pull" electronic structure, with both electron-donating and electron-withdrawing groups attached to the conjugated pyrrole core, is known to lead to interesting optical and electronic properties. researchgate.net This can result in a smaller HOMO-LUMO gap, which is desirable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgacs.org
Future research would involve synthesizing this compound and its derivatives to systematically study how variations in the substituent groups affect key properties. For example, changing the alkyl chain on the sulfonyl group or modifying the substituent on the tolyl ring could fine-tune the material's electronic properties. acs.org The electrochemical properties of these compounds would be investigated to assess their potential as p-type or n-type semiconductors. acs.org The unique combination of functional groups could also make this molecule a building block for conductive polymers or materials for chemical sensors. rsc.org
| Substituent/Moiety | Electronic Nature | Potential Influence on Molecular Properties |
| 1H-Pyrrole Core | Electron-rich, aromatic | Provides a conjugated backbone for charge transport. vedantu.com |
| 2-(p-tolyl) Group | Electron-donating | Increases electron density, can influence molecular packing and solubility. |
| 3-(Ethylsulfonyl) Group | Strongly electron-withdrawing | Lowers HOMO/LUMO energy levels, enhances electron affinity. researchgate.net |
| Overall Molecule | Push-pull system | Potentially small HOMO-LUMO gap, strong intramolecular charge transfer, interesting optical and electronic properties. researchgate.net |
By systematically exploring these structure-property relationships, researchers can unlock the potential of the this compound scaffold for the rational design of next-generation organic materials. researchgate.net
Q & A
Q. What are the primary methods for structural characterization of 3-(ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole?
Structural characterization typically involves a combination of X-ray crystallography , NMR spectroscopy , and mass spectrometry . X-ray diffraction (XRD) provides precise bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1, α = 73.834°, β = 87.131°, γ = 79.277° as observed in related sulfonyl-pyrrole derivatives) . NMR (¹H/¹³C) resolves substituent effects, such as deshielding of pyrrole protons due to the electron-withdrawing ethylsulfonyl group. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .
Q. How is this compound synthesized?
A common route involves cyclocondensation of pre-functionalized precursors. For example:
- React 2-(p-tolyl)pyrrole with ethylsulfonyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions.
- Purify via recrystallization (e.g., methanol or dichloromethane) to remove side products like unreacted sulfonyl chlorides .
- Monitor reaction progress using TLC or HPLC to optimize yield (~45–60%) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Recrystallization is best achieved using polar aprotic solvents (e.g., methanol, dichloromethane) at low temperatures (0–5°C) to enhance crystal purity. For example, light yellow prismatic crystals of a related sulfonamide-pyrrole derivative were obtained via slow evaporation from dichloromethane .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the ethylsulfonyl group be addressed?
Regioselectivity is influenced by steric hindrance and electronic directing groups . Computational modeling (DFT) predicts favorable sulfonation at the pyrrole C3 position due to lower activation energy. Experimental validation involves comparing ¹H NMR shifts of regioisomers and analyzing single-crystal XRD data to confirm substitution patterns .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., bond-length variations in XRD vs. NMR-derived coupling constants) are resolved by:
Q. How does the ethylsulfonyl group modulate electronic properties for biological studies?
The sulfonyl group enhances electrophilicity at the pyrrole ring, facilitating interactions with biological targets (e.g., enzymes). Electrochemical assays (cyclic voltammetry) reveal a redox potential shift of ~0.3 V compared to non-sulfonylated analogs. Docking studies (AutoDock/Vina) predict binding affinity to hydrophobic pockets in target proteins .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Use flow chemistry to control exothermic reactions (e.g., sulfonation).
- Employ microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time from 25 hours to <2 hours .
- Monitor byproducts (e.g., N-sulfonylated isomers) via LC-MS and adjust stoichiometry (1.2:1 sulfonyl chloride:pyrrole) .
Q. How can computational modeling predict reactivity in functionalization reactions?
DFT calculations (B3LYP/6-311+G(d,p)) map Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5 position of this compound shows higher nucleophilicity (f⁻ = 0.12), guiding electrophilic substitution reactions. MD simulations assess solvent effects on transition states .
Data Analysis and Mechanistic Questions
Q. What analytical techniques differentiate between tautomeric forms of this compound?
- VT-NMR (variable-temperature NMR) detects tautomeric equilibria (e.g., 1H-pyrrole vs. 3H-pyrrole) by observing coalescence temperatures.
- IR spectroscopy identifies NH stretching frequencies (3200–3400 cm⁻¹) specific to tautomers .
Q. How are mechanistic pathways for sulfonation elucidated?
Mechanistic studies involve:
- Isotopic labeling (e.g., ³⁴S-labeled ethylsulfonyl chloride) tracked via HRMS.
- Kinetic isotope effects (KIE) to distinguish between radical vs. ionic pathways.
- In situ Raman spectroscopy monitors intermediate formation (e.g., sulfonic acid intermediates) .
Advanced Structural and Functional Studies
Q. What role does crystal packing play in stabilizing the sulfonyl-pyrrole motif?
XRD data reveal C–H···O hydrogen bonds between the sulfonyl oxygen and adjacent aromatic protons (2.8–3.2 Å), contributing to lattice stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% O···H contacts) .
Q. How can in vitro assays validate hypothesized biological targets?
- Fluorescence polarization assays measure binding to purified enzymes (e.g., kinases).
- SAR studies compare bioactivity of analogs with modified sulfonyl or tolyl groups .
Methodological Optimization
Q. What purification techniques address low solubility in polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
